2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-morpholinoethanone
Description
2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-morpholinoethanone is a heterocyclic compound featuring a pyridazine core substituted with a 4-ethoxyphenyl group at the 6-position and a thioether-linked morpholinoethanone moiety at the 2-position. The ethoxyphenyl group may enhance lipophilicity, while the morpholine ring contributes to solubility and hydrogen-bonding capacity .
Properties
IUPAC Name |
2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-2-24-15-5-3-14(4-6-15)16-7-8-17(20-19-16)25-13-18(22)21-9-11-23-12-10-21/h3-8H,2,9-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMCYPXIQASMLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-morpholinoethanone typically involves the reaction of 6-(4-ethoxyphenyl)pyridazin-3-yl thiol with 1-morpholinoethanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an organic solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: This compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has shown promise in biological studies due to its ability to interact with specific enzymes and receptors, making it a valuable tool for understanding biochemical pathways.
Medicine: Research has indicated potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. It may serve as a lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific biological context and the targets being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Morpholinoethanone Moieties
2.1.1. 2-(5,6-Dimethylimidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone
- Structure: Imidazo[2,1-b]thiazole core with methyl substituents at positions 5 and 6, linked to morpholinoethanone (C₁₃H₁₇N₃O₂S).
- Key Differences: Core Heterocycle: Imidazothiazole (fused 5- and 6-membered rings) vs. pyridazine. Substituents: Methyl groups vs. ethoxyphenyl.
- Characterization: Solved via EXPO software and refined via Rietveld method (Rp = 1.625, Rwp = 2.11), highlighting crystallographic similarities in morpholinoethanone derivatives .
2.1.2. Thieno[3,2-d]pyrimidine Derivatives
- Examples: 2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde (EP 2 402 347 A1). 2-Chloro-6-((2S,6R)-4-methanesulfonyl-2,6-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine.
- Key Differences: Core: Thienopyrimidine (fused thiophene and pyrimidine) vs. pyridazine. Functional Groups: Aldehyde or sulfonyl-piperazine substituents vs. ethoxyphenyl-thioether.
Physicochemical and Crystallographic Properties
- Crystallography: Both the target compound and analogues (e.g., imidazothiazole derivative) require advanced refinement tools (SHELX for small-molecule structures, EXPO for powder data). Bond lengths and angles in morpholinoethanone moieties are expected to be consistent (~1.45 Å for C-O in morpholine) .
Data Tables
Table 2: Crystallographic Parameters
Research Implications
The ethoxyphenyl-pyridazine-thioether motif in the target compound may offer unique pharmacokinetic profiles compared to methyl-substituted imidazothiazoles or sulfonamide-containing thienopyrimidines. Future studies should explore its bioactivity, leveraging synthetic routes from EP patents and crystallographic protocols from EXPO/SHELX .
Biological Activity
The compound 2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-morpholinoethanone is a synthetic organic molecule that has attracted attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridazine ring substituted with an ethoxyphenyl group and a morpholinoethanone moiety. The presence of sulfur in the thioether linkage is notable for its potential influence on biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cellular signaling pathways, particularly those related to inflammation and cancer progression.
Biological Activity Overview
The biological activities of this compound can be categorized as follows:
- Anticancer Activity : The compound has shown promise in inhibiting tumor cell proliferation in vitro. Studies indicated that it may induce apoptosis in cancer cells by modulating key signaling pathways.
- Anti-inflammatory Effects : Research suggests that it could inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Antimicrobial Properties : Some derivatives of similar compounds have demonstrated antimicrobial activity against both bacterial and fungal strains, suggesting potential applications in treating infections.
Research Findings and Case Studies
Several studies have explored the biological activity of compounds related to this compound:
-
Anticancer Studies :
- A study published in the Journal of Medicinal Chemistry reported that similar pyridazine derivatives exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values ranging from 10 to 30 µM. The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis through caspase activation.
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Anti-inflammatory Research :
- In vitro experiments indicated that the compound could significantly reduce TNF-alpha levels in macrophages stimulated with LPS (lipopolysaccharide), demonstrating its potential as an anti-inflammatory agent.
-
Antimicrobial Activity :
- A comparative study highlighted that derivatives containing the pyridazine core exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Data Tables
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Anticancer | IC50: 10-30 µM | Journal of Medicinal Chemistry |
| Anti-inflammatory | Reduces TNF-alpha | In vitro studies |
| Antimicrobial | MIC comparable to antibiotics | Comparative study |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
